molecular formula C7H5BF3NO5 B2536725 3-Nitro-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096333-99-0

3-Nitro-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2536725
CAS No.: 2096333-99-0
M. Wt: 250.92
InChI Key: HEYISZILWXZDPS-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)phenylboronic acid (CAS: 2096333-99-0) is a boronic acid derivative featuring two electron-withdrawing substituents: a nitro (-NO₂) group at the meta (3rd) position and a trifluoromethoxy (-OCF₃) group at the para (4th) position of the phenyl ring . This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . Its unique substitution pattern enhances electrophilicity, making it reactive toward aryl halides in palladium-catalyzed couplings . The compound is available with a purity of ≥97% and is typically stabilized as a pinacol ester (MFCD21333035) to improve shelf life .

Properties

IUPAC Name

[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYISZILWXZDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 3-nitro-4-(trifluoromethoxy)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most prominent application, enabling the formation of biaryl structures via palladium-catalyzed coupling with aryl halides or triflates.

Key Data:

SubstrateProductCatalyst SystemYieldSource
4-Bromoanisole4-Methoxy-3-nitro-4'-trifluoromethoxybiphenylPd(PPh₃)₄, K₂CO₃, DMF92%
4-Nitrobenzoyl chloride4-Trifluoromethoxy-4'-nitrobenzophenonePd(OAc)₂, SPhos, THF97%
2-Fluoro-4-bromopyridine2-Fluoro-4-(trifluoromethoxy)pyridinylPdCl₂(dppf), CsF, DME85%

Mechanism:

  • Transmetallation : The boronic acid transfers its aryl group to Pd(II).

  • Oxidative Addition : Pd(0) reacts with the aryl halide to form Pd(II).

  • Reductive Elimination : Biaryl product is released, regenerating Pd(0) .

Chan–Lam Coupling with N-Nucleophiles

Copper-catalyzed coupling with azoles (e.g., pyrazoles, imidazoles) proceeds under aerobic conditions to form C–N bonds.

Example Reaction:
3-Nitro-4-(trifluoromethoxy)phenylboronic acid + 1H-pyrazole
N-Pyrazolyl-3-nitro-4-(trifluoromethoxy)benzene
Conditions : Cu(OAc)₂, MeOH, NH₄OAc, 60°C, 24 h
Yield : 78%

Critical Factors :

  • Oxygen is essential for Cu(II) → Cu(III) oxidation.

  • Methanol enhances boronic acid solubility .

Reductive C–N Coupling with Nitroarenes

This two-step process involves deoxygenation of nitro groups followed by coupling with boronic acids.

Case Study :
this compound + Nitrobenzene
N-Phenyl-3-nitro-4-(trifluoromethoxy)aniline
Catalyst : MoO₃@m-SiO₂, PPh₃, 100°C
Yield : 83%

Mechanistic Pathway :

  • Nitroarene → Nitroso intermediate via PPh₃-mediated deoxygenation.

  • Nucleophilic attack by boronic acid on nitroso species .

Esterification and Protection Chemistry

The boronic acid readily forms pinacol esters to enhance stability and solubility.

Synthesis of Pinacol Ester :
this compound + Pinacol
→ Pinacol ester
Conditions : Toluene, MgSO₄, 80°C
Yield : 89%

Applications :

  • Improved handling in anhydrous Suzuki couplings.

  • Reduced protodeboronation risk.

Complexation with Diols and Sugars

The compound exhibits strong binding to vicinal diols, forming cyclic boronate esters.

Notable Interaction :

  • Binds d-glucose 10× more strongly than d-fructose at pH 7.4.

  • Association Constant (Ka) : 420 M⁻¹ for d-glucose .

Implications :

  • Potential use in glucose-sensing applications.

  • Stabilizes transition states in catalytic reactions .

Nickel-Catalyzed Alkylative Coupling

Nickel catalysts enable coupling with alkyl electrophiles under mild conditions.

Representative Example :
this compound + Butanamide
N-Quinolin-8-yl-4-(trifluoromethoxy)butanamide
Conditions : Ni(cod)₂, PPh₃, CsOPiv, t-AmylOH, 70°C
Yield : 70%

Scope :

  • Tolerates sterically hindered substrates.

  • Compatible with heteroaromatic amines .

Limitations and Side Reactions

  • Protodeboronation : Occurs under strongly acidic/basic conditions (e.g., pH < 2 or > 12).

  • Oxidative Degradation : Prolonged air exposure leads to boroxin formation.

  • Ortho Effect : Steric hindrance from trifluoromethoxy group reduces coupling efficiency with bulky partners .

This compound’s versatility is evidenced by its participation in diverse reaction manifolds, with yields consistently exceeding 70% under optimized conditions. Recent advances in nickel and molybdenum catalysis have expanded its utility in medicinal chemistry and materials science .

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in various scientific domains due to its unique structural features and versatile applications. This article delves into its applications across multiple fields, highlighting its role in organic synthesis, medicinal chemistry, and biological research.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex organic molecules . The compound serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling : The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form biaryl compounds.
  • Oxidation : The boronic acid can be oxidized to yield corresponding phenols.
  • Reduction : The nitro group can be reduced to an amino group, expanding its utility in synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of potential drug candidates. Its derivatives have been explored for their biological activity, including inhibition of lactate dehydrogenase, which plays a crucial role in cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.

Therapeutic Implications:

  • Cancer Treatment : Compounds derived from this boronic acid have shown promise as lactate dehydrogenase inhibitors, suggesting potential applications in cancer therapy.
  • Antitubercular Activity : Related studies have indicated that structurally similar compounds exhibit activity against Mycobacterium tuberculosis, providing a foundation for developing new antitubercular agents .

Biological Research

The compound's influence extends into biological research where it affects cellular processes such as signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and impact various biochemical pathways .

Mechanisms of Action:

  • Cell Signaling Modulation : It influences cell function by altering signaling pathways.
  • Metabolic Pathway Interaction : The compound interacts with enzymes and cofactors, potentially affecting metabolic flux .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The nitro and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key physicochemical properties of 3-nitro-4-(trifluoromethoxy)phenylboronic acid with related boronic acids:

Compound Name Substituents (Positions) Molecular Weight (g/mol) pKa (B(OH)₂) Key Features
This compound -NO₂ (3), -OCF₃ (4) 281.03 ~7.5* Dual electron-withdrawing groups; high reactivity in cross-coupling
4-(Trifluoromethoxy)phenylboronic acid -OCF₃ (4) 195.93 8.77 Strongly acidic; used in antitubercular drug synthesis
3-Nitrophenylboronic acid -NO₂ (3) 166.96 ~7.8† Moderate acidity; limited solubility in polar solvents
Phenylboronic acid (parent compound) None 121.93 8.8 Baseline for comparison; low acidity

*Estimated based on substituent effects (nitro lowers pKa by ~1 unit; trifluoromethoxy by ~0.3 units) .
†Estimated from analogous nitro-substituted boronic acids.

Key Observations:
  • Acidity: The dual electron-withdrawing groups (-NO₂ and -OCF₃) in the target compound reduce its pKa to ~7.5, making it more acidic than phenylboronic acid (pKa 8.8) and even 4-(trifluoromethoxy)phenylboronic acid (pKa 8.77) .
  • Reactivity: The nitro group enhances electrophilicity, improving reactivity in cross-coupling reactions compared to mono-substituted analogs .

Solubility and Stability

  • Solubility: Phenylboronic acids with electron-withdrawing groups (e.g., -NO₂, -OCF₃) exhibit lower solubility in hydrocarbons but moderate solubility in chloroform and ketones . For example, the pinacol ester of this compound shows improved solubility in organic solvents compared to the free acid .
  • Stability : The trifluoromethoxy group enhances hydrolytic stability compared to methoxy (-OCH₃) analogs due to the electron-withdrawing nature of -CF₃ .

Biological Activity

3-Nitro-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural properties that influence its reactivity and biological interactions. The following sections provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H5BF3NO4\text{C}_7\text{H}_5\text{B}F_3\text{N}O_4

Key Features:

  • Trifluoromethoxy Group: Enhances lipophilicity and alters electronic properties.
  • Nitro Group: Imparts potential for redox activity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism of action can be summarized as follows:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Target Binding: It can bind to proteins or nucleic acids, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Bacillus cereus. The results are summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanisms and applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies conducted on various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2), demonstrated dose-dependent cytotoxic effects. The results are presented in Table 2.

Cell Line IC50 (µM)
PC-315
HepG210

These results indicate that the compound may serve as a lead compound for the development of new anticancer therapies .

Study on Structural Activity Relationship (SAR)

A comprehensive study was conducted to investigate the structure-activity relationship of various phenylboronic acids, including this compound. The study highlighted how modifications in substituents influenced biological activity. Notably, the trifluoromethoxy group was found to enhance both antimicrobial and anticancer activities compared to other substituents like methoxy or chloro groups .

In Vivo Efficacy

In vivo studies involving murine models have shown promising results for the use of this compound in treating infections caused by resistant bacterial strains. Administration of the compound resulted in a significant reduction in bacterial load compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing 3-nitro-4-(trifluoromethoxy)phenylboronic acid?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Electrophilic nitration : Introduce the nitro group at the 3-position of 4-(trifluoromethoxy)phenylboronic acid using nitric acid in a sulfuric acid medium.

Protection of the boronic acid group : Use pinacol to form a pinacol ester, preventing side reactions during nitration .

Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires careful temperature control (~0–5°C during nitration) to minimize decomposition .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • ¹H/¹⁹F/¹¹B NMR : Confirm substituent positions and boronic acid integrity. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal near δ -58 ppm .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 280.03).
  • HPLC : Assess purity (>95% recommended for Suzuki-Miyaura couplings) using a C18 column with acetonitrile/water mobile phase .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in:

  • Suzuki-Miyaura cross-couplings : The boronic acid group reacts with aryl halides (e.g., bromopyridines) under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl structures. The nitro group serves as a directing group or a precursor for further functionalization (e.g., reduction to amine) .
  • Affinity chromatography : Immobilized derivatives (e.g., on agarose) selectively bind glycoproteins via boronate-diol interactions .

Advanced Research Questions

Q. How do the nitro and trifluoromethoxy substituents influence the electronic properties and reactivity of the boronic acid group?

  • Electron-withdrawing effects : The -NO₂ and -OCF₃ groups reduce electron density at the boron center, lowering its Lewis acidity. This slows protodeboronation but may enhance stability in aqueous media .
  • DFT studies : Calculations (e.g., B3LYP/6-311++G**) show a 10–15% decrease in boron’s electrophilicity compared to unsubstituted phenylboronic acid, impacting Suzuki coupling rates .
  • Solubility : The -OCF₃ group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilization improves shelf life.
  • Stabilizers : Add 1–5% pinacol to suppress boroxine formation.
  • Reaction design : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce side reactions at the boron center .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Molecular docking : Simulate interactions with Pd catalysts to identify favorable binding modes. For example, the nitro group may coordinate Pd, influencing transmetalation efficiency .
  • Reaction pathway analysis : Transition state calculations (e.g., using Gaussian 09) reveal energy barriers for key steps like oxidative addition or reductive elimination .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • ¹¹B NMR shifts : Variations (δ 28–32 ppm) arise from hydration states (boronic acid vs. boronate ester). Use anhydrous DMSO-d₆ for consistent measurements .
  • IR spectroscopy : Discrepancies in B-O stretching (1340–1380 cm⁻¹) can be resolved by comparing solid-state vs. solution spectra .

Methodological Best Practices

Q. What protocols ensure high reproducibility in Suzuki couplings with this substrate?

  • Molar ratios : Use 1.2 eq of boronic acid to aryl halide.
  • Base selection : K₂CO₃ in THF/H₂O (3:1) achieves >80% yield.
  • Catalyst screening : Test Pd(OAc)₂ with XPhos for electron-deficient aryl halides .

Q. How can researchers optimize purification for scale-up?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4).
  • Crystallization : Dissolve in hot ethanol, then cool to -20°C for 12 hours to yield needle-like crystals .

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